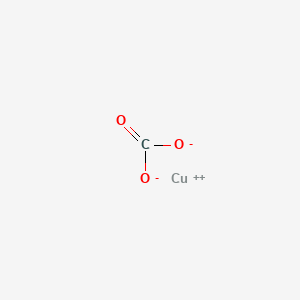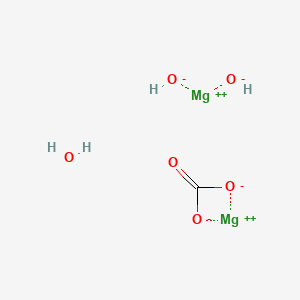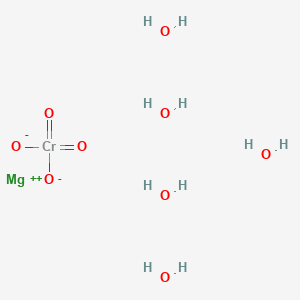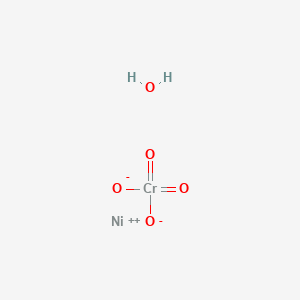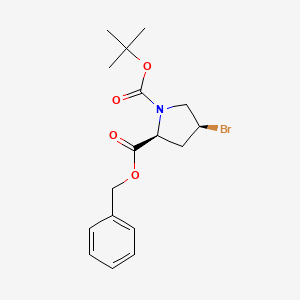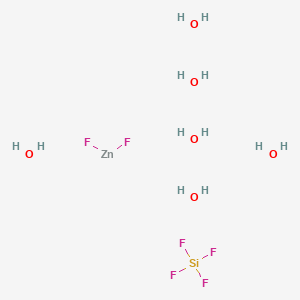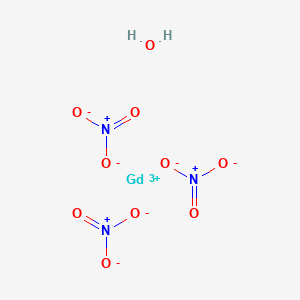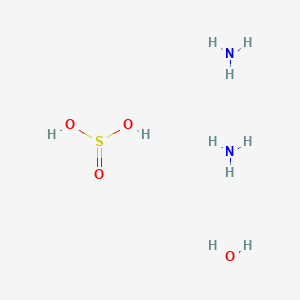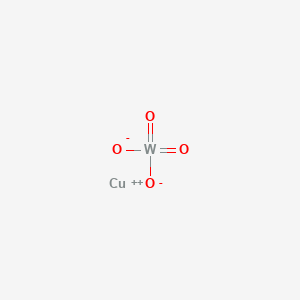
Cupric tungstate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cupric tungstate (CuWO4) is a compound that has gained attention due to its interesting structural and photoluminescent properties . It belongs to a group of metal tungstates, which can be divided into two main groups: Scheelite and Wolframite . Cupric tungstate exhibits a wolframite-type monoclinic structure at high pressure . At room temperature and low pressure, it exhibits a triclinic structure .
Synthesis Analysis
Cupric tungstate can be synthesized via a large-scale and facile sonochemical method with the aid of copper (II) nitrate and sodium tungstate dihydrate in an aqueous solution . Polymeric surfactant agents such as polyvinylpyrrolidone, polyethylene glycol, and polyvinyl alcohol can be used to investigate their effects on the morphology and particle size of CuWO4 . Another method involves solid-phase reactions using hydrated, dehydrated, and complex oxides of tungsten and copper as solid reactants . With stoichiometric ratios of reactants, synthesis in air at 800 °C produced 96% to 100% conversion to CuWO4 .Molecular Structure Analysis
Cupric tungstate crystals exhibit a wolframite-type monoclinic structure at high pressure . At room temperature and low pressure, the CuWO4 crystal exhibits a triclinic structure .Chemical Reactions Analysis
The high degree of mixing of W and Cu phases in copper tungstates makes them an attractive source for manufacturing W–Cu composite powders . Hydrogen reduction of copper tungstates provides composite W–Cu powder products with a uniform, homogeneous dispersion of the metal phases .Physical And Chemical Properties Analysis
Cupric tungstate nanoparticles indicated a paramagnetic behavior at room temperature . They have been reported in different fields such as photoluminescence, magnetic, multiferroic, electrical transport, photoelectrochemical water splitting, photovoltaic electrochemical, visible and solar-assisted water splitting, and photoanode for solar water oxidation .科学的研究の応用
Synthesis and Material Properties : Cupric tungstate can be synthesized from solid reactants and used as a precursor for W-Cu composite powders. These powders have high electrical and thermal conductivity, which makes them useful in parts requiring these properties (Dorfman et al., 2002).
Catalysis and Photocatalysis : CuO nanorods and CuWO4 nanoparticles have been prepared for use in catalytic activities, including the reduction of 4-nitrophenol and photocatalytic degradation under UV light. They also exhibit significant antibacterial performance (Cai et al., 2021).
Photoelectrochemical Applications : Single crystals of copper tungstate have been grown for use as a photoanode in electrolytic water decomposition, suggesting potential in photoelectrochemical applications (Arora et al., 2005).
Nanomaterial Synthesis : Nano-sized cupric tungstate (VI) dihydrate has been synthesized via hydrothermal methods. The particle's synthesis mechanism and its properties have been a subject of study, highlighting its potential in nanotechnology applications (Douqin et al., 2014).
Gas Sensing : Nanostructured metal oxide semiconductors incorporating cupric tungstate have been developed for hydrogen gas sensing, indicating its utility in sensor technology (Haviar et al., 2021).
Biomedical Research : Tungstate, including cupric tungstate, has been explored for its potential antidiabetic effects in animal models, suggesting possible applications in medical research (Domingo, 2002).
将来の方向性
Cupric tungstate has potential applications in various fields due to its unique properties. Its photocatalytic properties make it useful for environmental applications, such as the decolorization of hazardous organic dyes . Furthermore, the high degree of mixing of W and Cu phases in copper tungstates makes them an attractive source for manufacturing W–Cu composite powders , which could have potential applications in various industries.
特性
IUPAC Name |
copper;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4O.W/q+2;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFRENMCLHGPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cupric tungstate | |
CAS RN |
13587-35-4 |
Source


|
| Record name | CUPRIC TUNGSTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17N000E71H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



